Cyclohexanehexone (C₆O₆) has been explored as a potential cathode material for rechargeable organic batteries. Research suggests that C₆O₆ exhibits promising properties, including good electrochemical stability and high theoretical capacity (around 600 mAh/g) []. However, further research is needed to address its limitations, such as low conductivity and challenges associated with cyclability (the ability to undergo repeated charge and discharge cycles) [].
C₆O₆ can serve as a model molecule for studying various fundamental chemical phenomena. Its well-defined structure allows researchers to investigate:
The unique properties of C₆O₆ may hold potential for applications in material science. Its rigid structure and ability to form various supramolecular assemblies suggest possibilities for:
Cyclohexanehexone can be viewed as the sixfold ketone of cyclohexane, essentially a hydrocarbon (cyclohexane) where all the hydrogens have been replaced by ketone groups (C=O) []. This structure makes it an oxide of carbon (an oxocarbon) and a hexamer of carbon monoxide (six carbon monoxide molecules linked together) [].
The history of cyclohexanehexone is quite interesting. It was first reported to be synthesized in 1862. However, recent research suggests the product obtained back then was actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). Synthesizing the pure, neutral form of cyclohexanehexone (C₆O₆) has proven to be highly challenging due to its inherent instability (more on that later) [].
The key feature of cyclohexanehexone's structure is the presence of six ketone groups arranged in a ring structure, mirroring the cyclohexane core. This unique arrangement creates a highly symmetrical molecule []. However, the presence of multiple ketone groups in close proximity makes the molecule quite unstable.
Another notable aspect is its relation to the rhodizonate anion (C₆O₆²⁻). Cyclohexanehexone can be considered the neutral counterpart of this negatively charged ion []. Additionally, the singly charged anion (C₆O₆⁻) has been observed in mass spectrometry experiments, suggesting potential applications in the study of carbon monoxide oligomerization (linking multiple CO molecules) [].
The decomposition of cyclohexanehexone is likely due to its inherent instability. The close proximity of the ketone groups makes the molecule susceptible to breaking apart and releasing carbon monoxide molecules []. However, specific details about the decomposition pathway remain elusive due to the challenges in isolating and studying the pure compound.
Due to the aforementioned difficulties, research on other relevant chemical reactions involving cyclohexanehexone is limited.
Irritant